Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate typically involves the reaction of 4-hydroxy-1h-indazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-oxo-1h-indazole-1-carboxylate.
Reduction: Formation of 4-hydroxy-1h-indazole derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in the development of anti-inflammatory and anticancer drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate
- Tert-butyl 4-hydroxy-1h-indazole-1-carboxamide
- This compound methyl ester
Uniqueness
This compound is unique due to its specific functional groups, which provide distinct reactivity and stability. Its tert-butyl ester group offers protection during synthetic transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl 4-hydroxyindazole-1-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3 |
InChI Key |
RPLJEWJNEZLJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O |
Origin of Product |
United States |
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